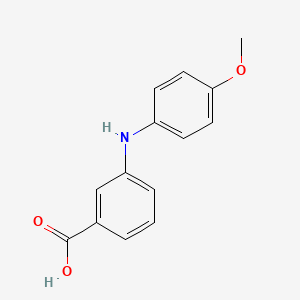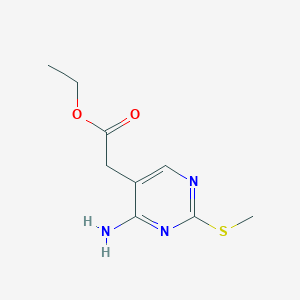
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide, commonly known as BFEA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BFEA is a member of the acetamide family of compounds and is characterized by its unique molecular structure, which contains a bromine and fluorine atom attached to a phenyl ring, a cyanomethyl group, and an ethyl acetamide moiety. In
Aplicaciones Científicas De Investigación
BFEA has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, BFEA has been found to inhibit the growth of human leukemia cells and induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of BFEA is not fully understood, but it is believed to involve the inhibition of protein synthesis and the induction of apoptosis in cancer cells. BFEA has been shown to downregulate the expression of anti-apoptotic proteins and upregulate the expression of pro-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
BFEA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, BFEA has been found to inhibit the activity of the proteasome, a complex of enzymes that is responsible for the degradation of misfolded and damaged proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BFEA is its potent cytotoxic activity against cancer cells. This makes it a promising candidate for the development of new anticancer drugs. However, BFEA has some limitations for lab experiments. It is relatively unstable in aqueous solutions and has a short half-life. Additionally, it has poor solubility in water, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for the study of BFEA. One area of research could focus on the development of new synthetic methods for BFEA that improve yield and stability. Another area of research could focus on the development of new formulations of BFEA that improve solubility and bioavailability. Additionally, future research could explore the potential of BFEA as a treatment for other diseases, such as autoimmune disorders and infectious diseases.
Métodos De Síntesis
The synthesis of BFEA involves the reaction of 2-(4-bromo-2-fluorophenoxy)acetic acid with cyanomethyl triethylammonium chloride in the presence of N,N-diisopropylethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride. The reaction mixture is then subjected to acid hydrolysis to yield the desired product. The overall yield of this method is approximately 40%.
Propiedades
IUPAC Name |
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O2/c1-2-16(6-5-15)12(17)8-18-11-4-3-9(13)7-10(11)14/h3-4,7H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJNPXIJNMVXPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-2-fluorophenoxy)-N-(cyanomethyl)-N-ethylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Methoxymethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]prop-2-enamide](/img/structure/B2882496.png)
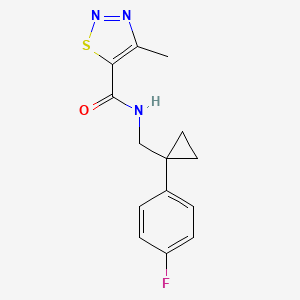
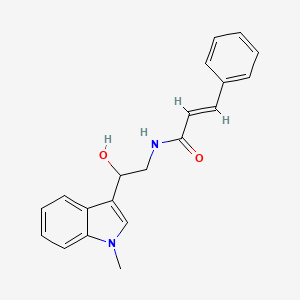
![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)
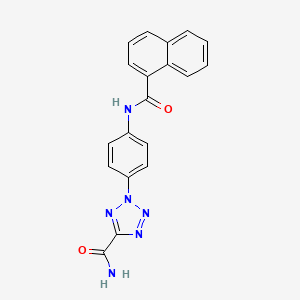

![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)
![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)
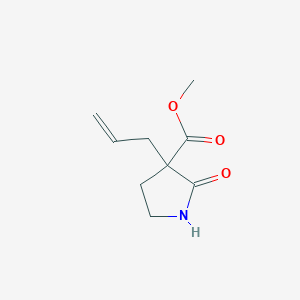
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)
